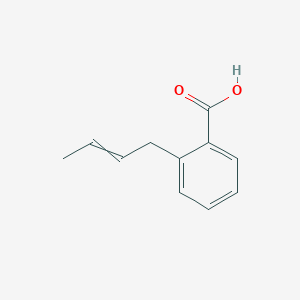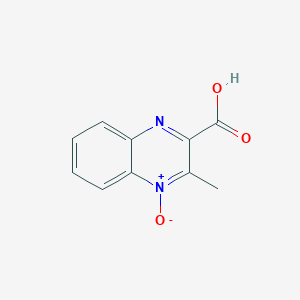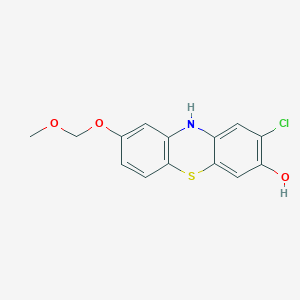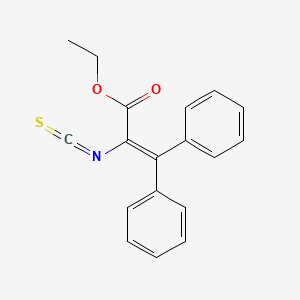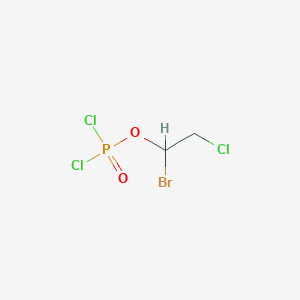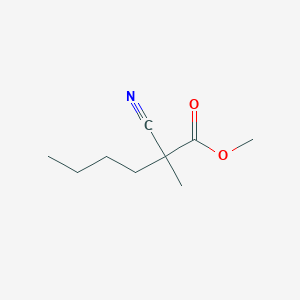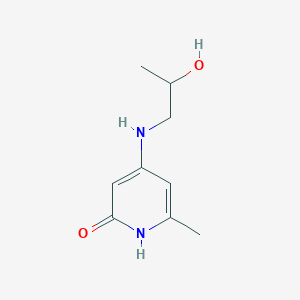
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that contains both a pyridine ring and an amino alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropylamino)-6-methyl-1H-pyridin-2-one.
Reduction: Formation of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-ol.
Substitution: Formation of various N-substituted derivatives depending on the alkyl or acyl group used.
Applications De Recherche Scientifique
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-hydroxyethylamino)-6-methyl-1H-pyridin-2-one
- 4-(2-hydroxybutylamino)-6-methyl-1H-pyridin-2-one
- 4-(2-hydroxyisopropylamino)-6-methyl-1H-pyridin-2-one
Uniqueness
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropylamino group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
61191-01-3 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(2-hydroxypropylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-8(4-9(13)11-6)10-5-7(2)12/h3-4,7,12H,5H2,1-2H3,(H2,10,11,13) |
Clé InChI |
LRBDTXSXXNTVKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



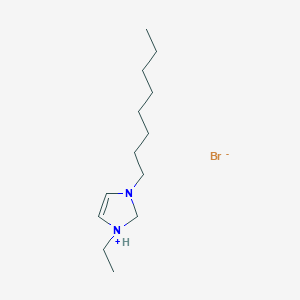

![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

